5-Methyl-2-benzothiophene-1,3-dione

CAS No.: 106940-85-6

Cat. No.: VC20590534

Molecular Formula: C9H6O2S

Molecular Weight: 178.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 106940-85-6 |

|---|---|

| Molecular Formula | C9H6O2S |

| Molecular Weight | 178.21 g/mol |

| IUPAC Name | 5-methyl-2-benzothiophene-1,3-dione |

| Standard InChI | InChI=1S/C9H6O2S/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h2-4H,1H3 |

| Standard InChI Key | KPBJRIDPXOFOKB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)C(=O)SC2=O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

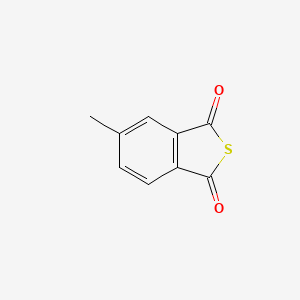

5-Methyl-2-benzothiophene-1,3-dione possesses the molecular formula C₉H₆O₂S, with a molecular weight of 178.208 g/mol . The compound’s structure integrates a benzothiophene ring system—a fused benzene and thiophene moiety—with a methyl substituent at the 5-position and two ketone groups at the 1- and 3-positions (Figure 1). The exact mass, calculated using high-resolution mass spectrometry, is 178.009 g/mol, while its topological polar surface area (PSA) and octanol-water partition coefficient (LogP) are 59.44 Ų and 2.022, respectively . These parameters suggest moderate polarity and lipophilicity, which influence its solubility and reactivity in synthetic applications.

Table 1: Physicochemical Properties of 5-Methyl-2-benzothiophene-1,3-dione

| Property | Value |

|---|---|

| CAS Number | 106940-85-6 |

| Molecular Formula | C₉H₆O₂S |

| Molecular Weight | 178.208 g/mol |

| Exact Mass | 178.009 g/mol |

| Topological PSA | 59.44 Ų |

| LogP | 2.022 |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

The absence of reported melting and boiling points in the literature highlights the need for further experimental characterization .

Synthesis Methodologies

Multi-Step Synthetic Routes

Historically, the synthesis of 3-amino-2-aldehyde-functionalized benzothiophenes required a 4-step process starting from simpler benzothiophene precursors . This approach involved:

-

Nitration: Introduction of a nitro group to enhance electrophilicity.

-

Reduction: Conversion of the nitro group to an amine.

-

Formylation: Installation of the aldehyde moiety.

Reactivity and Functionalization

Condensation Reactions

The electron-deficient nature of the 1,3-dione groups makes 5-methyl-2-benzothiophene-1,3-dione highly reactive toward nucleophiles. In the presence of active methylene compounds (e.g., 1,3-cyclohexanedione), the compound undergoes condensation to form fused heterocycles. A 2024 study reported the reaction of 3-amino-2-formyl benzothiophenes with 1,3-diones in acetonitrile and piperidine, yielding benzothieno[3,2-b]quinolin-1-one derivatives with up to 97% efficiency . Such transformations underscore the compound’s versatility in constructing polycyclic architectures.

Cyclization and Ring Expansion

Under basic conditions, 5-methyl-2-benzothiophene-1,3-dione participates in cyclization reactions to form larger heterocyclic systems. For instance, treatment with semicarbazide or phenylhydrazine derivatives produces semicarbazone or hydrazone adducts, which can further cyclize to yield pyrazole- or triazole-fused benzothiophenes . These reactions are critical for diversifying the compound’s applications in medicinal chemistry.

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediates

The benzothiophene core is a privileged structure in drug design, appearing in antiviral, anticancer, and anti-inflammatory agents. Derivatives of 5-methyl-2-benzothiophene-1,3-dione have shown promise as kinase inhibitors and protease activators due to their ability to modulate protein-ligand interactions . For example, trifluoromethyl-substituted analogs exhibit enhanced metabolic stability, making them candidates for preclinical development .

Materials Chemistry

In materials science, the compound’s conjugated π-system and electron-withdrawing groups make it a candidate for organic semiconductors and photovoltaic devices. Its incorporation into polymers or small-molecule semiconductors could improve charge transport properties in organic field-effect transistors (OFETs) .

Challenges and Future Directions

Despite its potential, several challenges hinder the widespread adoption of 5-methyl-2-benzothiophene-1,3-dione:

-

Synthetic Complexity: Current methods require optimization to reduce reliance on toxic reagents and improve atom economy.

-

Characterization Gaps: Key physicochemical data, such as melting and boiling points, remain unreported, complicating industrial-scale production .

-

Biological Profiling: Limited studies exist on the compound’s toxicity, pharmacokinetics, and in vivo efficacy.

Future research should prioritize the development of green synthetic routes, comprehensive spectroscopic characterization, and targeted biological screening to unlock the compound’s full potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume